Aceco

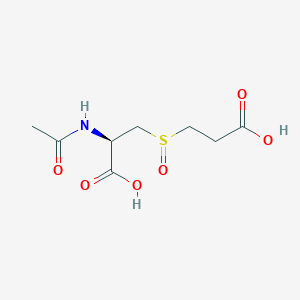

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Sulfhydryl Compounds - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

115473-37-5 |

|---|---|

Molecular Formula |

C8H13NO6S |

Molecular Weight |

251.26 g/mol |

IUPAC Name |

(2R)-2-acetamido-3-(2-carboxyethylsulfinyl)propanoic acid |

InChI |

InChI=1S/C8H13NO6S/c1-5(10)9-6(8(13)14)4-16(15)3-2-7(11)12/h6H,2-4H2,1H3,(H,9,10)(H,11,12)(H,13,14)/t6-,16?/m0/s1 |

InChI Key |

MIANMZBSGSPFQC-AIUXZDRISA-N |

SMILES |

CC(=O)NC(CS(=O)CCC(=O)O)C(=O)O |

Isomeric SMILES |

CC(=O)N[C@@H](CS(=O)CCC(=O)O)C(=O)O |

Canonical SMILES |

CC(=O)NC(CS(=O)CCC(=O)O)C(=O)O |

Synonyms |

ACECO N-acetyl-S-(2-carboxyethyl)cysteine sulfoxide N-acetyl-S-(2-carboxyethyl)cysteine sulfoxide, (R)-isomer N-acetyl-S-(2-carboxyethyl)cysteine sulfoxide, (S)-isome |

Origin of Product |

United States |

Foundational & Exploratory

The Gateway to Cellular Respiration: An In-depth Analysis of Acetyl-CoA's Role in the Citric Acid Cycle

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Acetyl-Coenzyme A (Acetyl-CoA) stands at a critical metabolic crossroads, serving as the primary conduit for the entry of two-carbon units into the citric acid (TCA) cycle. This molecule links the catabolism of carbohydrates, fatty acids, and certain amino acids to the central hub of aerobic respiration. Its condensation with oxaloacetate to form citrate (B86180), a reaction catalyzed by citrate synthase, is the irreversible committing step of the cycle. The production of Acetyl-CoA via the pyruvate (B1213749) dehydrogenase complex (PDC) and its utilization by citrate synthase are exquisitely regulated by the energetic status of the cell, mediated by allosteric effectors and covalent modifications. Understanding the kinetics, regulation, and physiological concentrations of Acetyl-CoA and its associated enzymes is paramount for research into metabolic diseases, oncology, and the development of novel therapeutics targeting cellular energy pathways. This guide provides a technical overview of Acetyl-CoA's function, quantitative data on key enzymatic reactions, detailed experimental protocols for its analysis, and visual diagrams of its core pathways and regulatory networks.

Introduction: Acetyl-CoA as the Central Node in Metabolism

The citric acid cycle is the final common pathway for the oxidation of fuel molecules.[1] Acetyl-CoA is the key substrate that fuels this cycle, delivering the acetyl group derived from various catabolic pathways to be oxidized for energy production.[2][3] In eukaryotes, these reactions occur within the mitochondrial matrix, the site of the TCA cycle enzymes.[4]

The primary sources of mitochondrial Acetyl-CoA are:

-

Glycolysis: The oxidative decarboxylation of pyruvate, the end-product of glycolysis, is catalyzed by the multi-enzyme Pyruvate Dehydrogenase Complex (PDC).[4][5] This reaction is a major link between carbohydrate metabolism and the citric acid cycle.[4]

-

Fatty Acid β-Oxidation: The breakdown of fatty acids yields a significant amount of Acetyl-CoA, which can then enter the TCA cycle.[3]

-

Amino Acid Catabolism: The carbon skeletons of several amino acids can be converted into Acetyl-CoA or other TCA cycle intermediates.

Once formed, Acetyl-CoA enters the citric acid cycle by condensing with the four-carbon molecule oxaloacetate to form the six-carbon tricarboxylic acid, citrate.[6] For each molecule of Acetyl-CoA that enters the cycle, the net result is the production of three molecules of NADH, one molecule of FADH₂, and one molecule of GTP (or ATP), with the release of two molecules of carbon dioxide.[7] The reduced coenzymes, NADH and FADH₂, are subsequently oxidized by the electron transport chain to generate the bulk of cellular ATP.[4]

Quantitative Analysis of Key Enzymes and Metabolites

The flux of Acetyl-CoA into and through the citric acid cycle is tightly controlled. This regulation occurs primarily at two key enzymatic steps: the Pyruvate Dehydrogenase Complex (PDC), which produces Acetyl-CoA from pyruvate, and Citrate Synthase, which consumes Acetyl-CoA to initiate the cycle. The activity of these enzymes is governed by the availability of their substrates and the concentrations of allosteric regulators, which reflect the cell's energy state.

Data Presentation: Enzyme Kinetics and Metabolite Concentrations

The following tables summarize key quantitative data, providing a basis for kinetic modeling and understanding the physiological context of Acetyl-CoA metabolism.

Table 1: Kinetic Parameters of Key Regulatory Enzymes

| Enzyme | Organism/Tissue | Substrate | K_m (µM) | Inhibitor | K_i (µM) | Reference(s) |

| Pyruvate Dehydrogenase Complex | Ehrlich Ascites Tumor Cells | Pyruvate | 46 | NADH | 22 (Competitive to NAD⁺) | [4] |

| NAD⁺ | 110 | Acetyl-CoA | 58 (Competitive to CoA) | [4] | ||

| Coenzyme A | 36 | [4] | ||||

| Pea Leaf Mitochondria | Pyruvate | 57 | NADH | 18 (Competitive to NAD⁺) | [8] | |

| NAD⁺ | 122 | Acetyl-CoA | 10 (Competitive to CoA) | [8] | ||

| Coenzyme A | 5 | [8] | ||||

| Citrate Synthase | Rat Liver | Acetyl-CoA | 16 | ATP | Competitive to Acetyl-CoA | [9] |

| Oxaloacetate | 2 | [9] | ||||

| Human | - | - | AMP, ADP, ATP | Natural Inhibitors | [10] |

Table 2: Typical Physiological Concentrations in the Mitochondrial Matrix

| Metabolite | Estimated Concentration Range | Tissue/Cell Type | Reference(s) |

| Oxaloacetate | 2 - 5 µM | Liver Cells | [7] |

| ATP | 1 - 10 mM (Intracellular) | Muscle Tissue | [11] |

| ADP | ~5-10 fold lower than ATP | General | [11] |

| NADH | 50 - 100 µM | Muscle Cells | |

| NAD⁺ | 2-4 fold higher than cytosol | Skeletal Muscle, Cardiac Myocytes |

Note: Concentrations can vary significantly based on metabolic state (e.g., fed vs. fasted), tissue type, and specific experimental conditions.

Signaling Pathways and Regulatory Logic

The regulation of Acetyl-CoA's entry into the TCA cycle is a classic example of metabolic control, ensuring that the rate of energy production matches cellular demand.

Production of Acetyl-CoA: The Pyruvate Dehydrogenase Complex (PDC)

The PDC is a critical control point linking glycolysis to the TCA cycle. Its activity is inhibited by its immediate products, Acetyl-CoA and NADH, which compete with the substrates CoA and NAD⁺, respectively.[4][8] Furthermore, the complex is regulated by the overall energy charge of the cell; high ratios of ATP/ADP, NADH/NAD⁺, and Acetyl-CoA/CoA lead to its inhibition.[5] This is achieved through two mechanisms: direct allosteric product inhibition and covalent modification via phosphorylation. A dedicated Pyruvate Dehydrogenase Kinase (PDK) phosphorylates and inactivates the E1 subunit of the complex, while Pyruvate Dehydrogenase Phosphatase (PDP) dephosphorylates and activates it.[5]

Entry into the TCA Cycle: Citrate Synthase

Citrate synthase catalyzes the first, irreversible step of the cycle. Its activity is primarily controlled by substrate availability, particularly the concentration of oxaloacetate, which is kept at very low levels in the mitochondrial matrix.[1][7] The enzyme is allosterically inhibited by high concentrations of ATP, which indicates a high energy state, reducing the need for further flux through the cycle.[9] It is also subject to product inhibition by citrate and feedback inhibition by downstream intermediates like succinyl-CoA.

Mandatory Visualizations

Caption: Formation of Acetyl-CoA and its entry into the TCA cycle.

Caption: Allosteric inhibition of PDC and Citrate Synthase.

Experimental Protocols

Accurate measurement of Acetyl-CoA levels and the activity of related enzymes is crucial for metabolic research. Below are generalized protocols for key assays.

Protocol: Citrate Synthase Activity Assay (Colorimetric)

This assay measures the activity of citrate synthase by detecting the release of Coenzyme A (CoA-SH), which reacts with DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) to produce a yellow-colored product, TNB (5-thio-2-nitrobenzoic acid), measurable at 412 nm.

Methodology:

-

Sample Preparation: Homogenize tissue or cells in ice-cold CS Assay Buffer. Centrifuge to remove insoluble material and collect the supernatant. For mitochondrial fractions, use a dedicated isolation kit.

-

Reagent Preparation: Prepare a reaction mix containing assay buffer, DTNB, and Acetyl-CoA substrate. Warm solutions to the desired assay temperature (e.g., 25°C or 30°C).

-

Assay Execution:

-

Add samples to a 96-well plate.

-

Add the reaction mix to all wells.

-

Measure baseline absorbance at 412 nm for a short period (e.g., 1-2 minutes).

-

Initiate the reaction by adding oxaloacetate to all wells, mixing quickly.

-

Immediately begin kinetic measurement of absorbance at 412 nm, recording data every 30-60 seconds for 10-20 minutes.

-

-

Data Analysis: Calculate the rate of change in absorbance (ΔA/min) from the linear portion of the kinetic curve. Enzyme activity is proportional to this rate, and can be quantified using the extinction coefficient of TNB.

This protocol is based on commercially available kits.[2][6][7]

Protocol: Pyruvate Dehydrogenase Complex (PDC) Activity Assay

PDC activity can be measured via a coupled enzyme assay. In one common method, the Acetyl-CoA produced by PDC reacts with oxaloacetate in the presence of excess citrate synthase. The CoA-SH released is then measured using DTNB, similar to the citrate synthase assay.

Methodology:

-

Sample Preparation: Prepare mitochondrial extracts or cell lysates as described for the citrate synthase assay, ensuring the buffer contains necessary cofactors like thiamine (B1217682) pyrophosphate (TPP) and MgCl₂.

-

Reaction Mixture: Prepare a cocktail containing buffer (e.g., Tris-HCl), substrates (pyruvate, NAD⁺, CoA), cofactors (TPP, MgCl₂), and the coupling enzyme (citrate synthase) along with oxaloacetate and the indicator DTNB.

-

Assay Procedure:

-

Equilibrate the reaction mixture and sample in a spectrophotometer cuvette or 96-well plate at a constant temperature (e.g., 30°C).

-

Initiate the reaction by adding the cell or mitochondrial extract.

-

Monitor the increase in absorbance at 412 nm over time.

-

-

Calculation: Determine the rate of reaction from the linear phase of the absorbance curve. One unit of activity is typically defined as the amount of enzyme that produces 1.0 µmole of Acetyl-CoA (or TNB) per minute.

Alternative methods may directly measure the production of NADH at 340 nm or use other electron acceptors like MTT.[1][3][11]

Protocol: Quantification of Acetyl-CoA by LC-MS/MS

For highly sensitive and specific quantification of Acetyl-CoA levels, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard.

Methodology:

-

Sample Extraction: Rapidly freeze biological samples in liquid nitrogen to quench metabolic activity. Extract metabolites using a cold solvent system, often containing perchloric acid, followed by neutralization.

-

Internal Standard: Add a known amount of a stable isotope-labeled internal standard (e.g., ¹³C-Acetyl-CoA) to the sample prior to extraction to account for sample loss and matrix effects.

-

Chromatographic Separation: Separate Acetyl-CoA from other metabolites using a suitable HPLC column (e.g., a C18 reversed-phase column).

-

Mass Spectrometry Detection:

-

Ionize the column eluent using electrospray ionization (ESI) in positive mode.

-

Detect Acetyl-CoA and its internal standard using Multiple Reaction Monitoring (MRM). This involves selecting the precursor ion for Acetyl-CoA and a specific fragment ion generated after collision-induced dissociation.

-

-

Quantification: Calculate the concentration of Acetyl-CoA in the sample by comparing the peak area ratio of the endogenous analyte to the internal standard against a standard curve.

This method allows for the simultaneous quantification of multiple acyl-CoA species.

Caption: General workflow for a spectrophotometric enzyme activity assay.

Conclusion and Future Directions

Acetyl-CoA is unequivocally the central fuel for the citric acid cycle, integrating major catabolic pathways into a single, highly regulated process for energy generation. The control of its production by the Pyruvate Dehydrogenase Complex and its entry into the cycle via Citrate Synthase are critical for maintaining metabolic homeostasis. The kinetic parameters of these enzymes and the physiological concentrations of their substrates and allosteric effectors create a responsive system that can rapidly adapt to the changing energy demands of the cell.

For drug development professionals, the PDC and citrate synthase represent potential targets for modulating cellular metabolism. For example, activating the PDC in cancer cells, which often rely on glycolysis (the Warburg effect), could force them into oxidative phosphorylation, a strategy being explored in oncology. Conversely, inhibiting these pathways could be relevant in other metabolic disorders. The experimental protocols outlined herein provide the fundamental tools for researchers to investigate these possibilities, enabling the precise measurement of enzyme activities and metabolite levels that are essential for characterizing the mechanism of action of novel therapeutic compounds. Future research will continue to unravel the complex, tissue-specific regulation of these pathways and their role in the pathophysiology of human diseases.

References

- 1. Mitochondrial matrix - Wikipedia [en.wikipedia.org]

- 2. Acetyl-CoA and the Regulation of Metabolism: Mechanisms and Consequences - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ahajournals.org [ahajournals.org]

- 4. Citric acid cycle - Wikipedia [en.wikipedia.org]

- 5. Mitochondrion - Wikipedia [en.wikipedia.org]

- 6. quora.com [quora.com]

- 7. Concentration of free oxaloacetate in the mitochondrial compartment of isolated liver cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Adenosine triphosphate - Wikipedia [en.wikipedia.org]

- 10. NAD+ metabolism and the control of energy homeostasis - a balancing act between mitochondria and the nucleus - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Acetyl-CoA: The Fulcrum of Cellular Respiration and Metabolic Regulation

Abstract: Acetyl-Coenzyme A (Acetyl-CoA) stands as a pivotal molecule at the crossroads of cellular metabolism. This technical guide provides an in-depth exploration of its multifaceted functions, serving as a critical link between catabolic energy production and anabolic biosynthesis. We delve into its integral role in the Krebs cycle, its function as a central hub for various metabolic pathways, and its emerging significance in epigenetic regulation through histone acetylation. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the theoretical underpinnings, quantitative data, and detailed experimental protocols pertinent to the study of Acetyl-CoA metabolism. The guide aims to facilitate a deeper understanding of this sentinel metabolite and its potential as a therapeutic target.

Introduction: The Centrality of Acetyl-CoA

Acetyl-CoA is a key metabolic intermediate that links the catabolism of carbohydrates, fats, and proteins with the anabolic pathways that lead to the synthesis of fatty acids, cholesterol, and other essential compounds.[1][2][3][4][5] Its central role makes it a crucial indicator of the cell's metabolic state.[1][2][3]

1.1. Chemical Structure and Properties of Acetyl-CoA

Acetyl-CoA is composed of an acetyl group linked to coenzyme A. Coenzyme A itself consists of β-mercaptoethylamine, pantothenic acid (vitamin B5), and adenosine (B11128) triphosphate (ATP). The high-energy thioester bond linking the acetyl group to coenzyme A is what makes Acetyl-CoA a potent donor of the acetyl group in various biochemical reactions.

1.2. Acetyl-CoA as a Key Metabolic Intermediate

The convergence of major metabolic pathways on Acetyl-CoA underscores its importance. It is the primary substrate for the Krebs cycle, the final common pathway for the oxidation of fuel molecules.[6][7][8][9] Beyond its role in energy production, Acetyl-CoA is a fundamental building block for a wide array of biosynthetic processes.

1.3. Subcellular Pools of Acetyl-CoA: Mitochondria, Cytosol, and Nucleus

Acetyl-CoA is compartmentalized within the cell, with distinct pools in the mitochondria, cytosol, and nucleus, each with specific metabolic fates.[1][2][10][11] Mitochondrial Acetyl-CoA is primarily destined for the Krebs cycle or ketone body synthesis.[1][2] In contrast, the nucleocytosolic pool is the source of acetyl groups for fatty acid synthesis and histone acetylation.[1][2][12][13]

Figure 1: Central Role of Acetyl-CoA in Metabolism.

The Role of Acetyl-CoA in the Krebs Cycle

The Krebs cycle, also known as the citric acid cycle or tricarboxylic acid (TCA) cycle, is the main source of energy for cells and an important part of aerobic respiration. The cycle harnesses the available chemical energy of Acetyl-CoA into the reducing power of nicotinamide (B372718) adenine (B156593) dinucleotide (NADH) and flavin adenine dinucleotide (FADH2).

2.1. Generation of Acetyl-CoA for the Krebs Cycle

-

From Pyruvate: In aerobic conditions, pyruvate generated from glycolysis is transported into the mitochondria and converted to Acetyl-CoA by the pyruvate dehydrogenase complex (PDC).[6][14][15][16] This irreversible reaction is a critical regulatory point in cellular metabolism.

-

From Fatty Acids: Fatty acids are broken down into Acetyl-CoA through a process called β-oxidation, which also occurs in the mitochondria.[6][17][18]

2.2. Entry into the Krebs Cycle: The Citrate Synthase Reaction

The Krebs cycle begins with the condensation of Acetyl-CoA and oxaloacetate to form citrate. This reaction is catalyzed by the enzyme citrate synthase and is a key rate-limiting step in the cycle.[7][19][20][21][22][23][24]

2.3. Regulation of Acetyl-CoA Flux into the Krebs Cycle

The entry of Acetyl-CoA into the Krebs cycle is tightly regulated. The activity of the pyruvate dehydrogenase complex is inhibited by its products, Acetyl-CoA and NADH, and activated by its substrates, pyruvate and NAD+. Similarly, citrate synthase is allosterically inhibited by ATP, NADH, and succinyl-CoA.

Acetyl-CoA as a Hub for Anabolic and Catabolic Pathways

Acetyl-CoA is not only a key player in energy production but also serves as a crucial precursor for various biosynthetic pathways.

-

Fatty Acid Synthesis and Elongation: When cellular energy levels are high, Acetyl-CoA is transported out of the mitochondria (in the form of citrate) to the cytosol, where it is used for the synthesis of fatty acids.[1][2][25][26]

-

Cholesterol and Steroid Synthesis: Acetyl-CoA is the starting molecule for the synthesis of cholesterol, which is a vital component of cell membranes and a precursor for steroid hormones.[27][28]

-

Ketone Body Formation: During periods of fasting or in untreated diabetes, the liver produces ketone bodies from Acetyl-CoA to be used as an alternative energy source by tissues such as the brain and heart.[1][2][18]

-

Link to Amino Acid Metabolism: Several amino acids can be degraded to Acetyl-CoA, linking protein catabolism to the central metabolic pathways.[6]

Acetyl-CoA and Epigenetic Regulation

Recent evidence has highlighted the role of Acetyl-CoA in the regulation of gene expression through the acetylation of histones.[12][29][30][31][32]

-

Histone Acetylation and Gene Expression: The acetylation of lysine (B10760008) residues on histone tails neutralizes their positive charge, leading to a more open chromatin structure that is generally associated with increased gene transcription.

-

The Role of Nucleocytosolic Acetyl-CoA Pools: The availability of Acetyl-CoA in the nucleus is a critical determinant of the level of histone acetylation.[1][2][12][13] This links the metabolic state of the cell directly to the regulation of gene expression.

-

Key Enzymes: Histone Acetyltransferases (HATs): These enzymes catalyze the transfer of the acetyl group from Acetyl-CoA to histone proteins.[11][12][30]

Quantitative Analysis of Acetyl-CoA Metabolism

The concentration of Acetyl-CoA and the kinetic properties of the enzymes that produce and consume it are tightly regulated. The following tables summarize key quantitative data from the literature.

Table 1: Cellular Concentrations of Acetyl-CoA

| Cellular Compartment | Organism/Cell Type | Condition | Acetyl-CoA Concentration (µM) | Reference |

| Mitochondria | Rat Liver | Fed | 20-60 | [33] |

| Mitochondria | Rat Liver | Starved | 10-30 | [33] |

| Cytosol | Rat Liver | Fed | 2-10 | [13] |

| Cytosol | Rat Liver | Starved | 1-5 | [13] |

Table 2: Kinetic Parameters of Key Enzymes in Acetyl-CoA Metabolism

| Enzyme | Substrate | Km (µM) | Vmax (µmol/min/mg protein) | Organism/Tissue | Reference |

| Pyruvate Dehydrogenase | Pyruvate | 25-100 | 0.5-2.0 | Bovine Heart | [34] |

| Pyruvate Dehydrogenase | CoA | 5-20 | - | Bovine Heart | [34] |

| Citrate Synthase | Acetyl-CoA | 2-10 | 50-100 | Pig Heart | [19] |

| Citrate Synthase | Oxaloacetate | 0.4-2.0 | - | Pig Heart | [19] |

| ATP Citrate Lyase | Citrate | 200-500 | 0.1-0.5 | Rat Liver | [2] |

Experimental Protocols for Studying Acetyl-CoA

Accurate measurement of Acetyl-CoA and the activity of related enzymes is crucial for understanding its metabolic roles.

6.1. Protocol 1: Quantification of Acetyl-CoA Levels in Biological Samples

This protocol describes a method for the quantification of Acetyl-CoA using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Sample Preparation (Tissue and Cell Lysates):

-

Harvest tissues or cells and immediately freeze in liquid nitrogen to quench metabolic activity.

-

For tissues, homogenize the frozen sample in a cold extraction solution (e.g., 10% trichloroacetic acid or 0.5 M perchloric acid).[33]

-

For cells, lyse the cell pellet in the cold extraction solution.

-

Centrifuge the homogenate/lysate at high speed (e.g., 14,000 x g) at 4°C to precipitate proteins.

-

Neutralize the supernatant containing the metabolites with a suitable buffer (e.g., 5 M K2CO3).[33]

-

Centrifuge again to remove any precipitate and collect the supernatant for analysis.

-

-

LC-MS/MS Based Quantification:

-

Use a C18 reverse-phase column for chromatographic separation.

-

Employ a mobile phase gradient of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., methanol (B129727) or acetonitrile).

-

Set the mass spectrometer to operate in positive ion mode with multiple reaction monitoring (MRM) to detect the specific parent and daughter ions of Acetyl-CoA.

-

Quantify the amount of Acetyl-CoA by comparing the peak area to a standard curve generated with known concentrations of Acetyl-CoA.

-

Figure 2: Experimental Workflow for Acetyl-CoA Quantification.

6.2. Protocol 2: Pyruvate Dehydrogenase (PDH) Activity Assay

This spectrophotometric assay measures the activity of the PDH complex by monitoring the reduction of NAD+ to NADH.[34][35][36]

-

Isolate mitochondria from tissue or cell samples.

-

Prepare a reaction mixture containing Tris-HCl buffer, MgCl2, thiamine (B1217682) pyrophosphate (TPP), coenzyme A, and NAD+.

-

Add the mitochondrial extract to the reaction mixture.

-

Initiate the reaction by adding the substrate, pyruvate.

-

Monitor the increase in absorbance at 340 nm, which corresponds to the formation of NADH.

-

Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of NADH.

6.3. Protocol 3: Citrate Synthase Activity Assay

This assay measures the activity of citrate synthase by following the reaction of Coenzyme A with DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) to produce a colored product.

-

Prepare a cell or tissue homogenate.

-

Prepare a reaction buffer containing Tris-HCl, DTNB, and acetyl-CoA.

-

Add the sample homogenate to the reaction buffer.

-

Start the reaction by adding oxaloacetate.

-

Measure the increase in absorbance at 412 nm over time.

-

The rate of color formation is proportional to the citrate synthase activity.

Signaling Pathways Regulating Acetyl-CoA Metabolism

The intricate network of pathways involving Acetyl-CoA is tightly controlled by various regulatory mechanisms.

-

Allosteric Regulation: Key enzymes in Acetyl-CoA metabolism, such as the pyruvate dehydrogenase complex and citrate synthase, are regulated by the binding of effector molecules at sites other than the active site. For example, high levels of ATP and NADH, indicating a high energy state, inhibit these enzymes.

-

Covalent Modification: The activity of regulatory proteins can be modulated by the covalent attachment of chemical groups. For instance, the pyruvate dehydrogenase complex is regulated by phosphorylation and dephosphorylation.

Figure 3: Regulation of the Pyruvate Dehydrogenase Complex.

Conclusion and Future Perspectives

Acetyl-CoA is undeniably a central molecule in cellular metabolism, with its influence extending from energy homeostasis to the epigenetic control of gene expression. Its position as a critical node connecting numerous metabolic pathways makes it an attractive target for therapeutic intervention in a variety of diseases, including metabolic disorders and cancer. Future research will likely focus on further elucidating the intricate regulatory networks that control the compartmentalization and utilization of different Acetyl-CoA pools and on developing novel strategies to modulate its metabolism for therapeutic benefit.

References

- 1. daneshyari.com [daneshyari.com]

- 2. Acetyl-CoA and the Regulation of Metabolism: Mechanisms and Consequences - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Acetyl-CoA and the regulation of metabolism: mechanisms and consequences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. edu.rsc.org [edu.rsc.org]

- 7. praxilabs.com [praxilabs.com]

- 8. Citric acid cycle - Wikipedia [en.wikipedia.org]

- 9. Acetyl CoA | Function, Structure & Formation - Lesson | Study.com [study.com]

- 10. Metabolic and Cellular Compartments of Acetyl-CoA in the Healthy and Diseased Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Acyl-CoA: Functions, Metabolism, and Analytical Methods - Creative Proteomics [creative-proteomics.com]

- 12. Acetyl-CoA Metabolism and Histone Acetylation in the Regulation of Aging and Lifespan | MDPI [mdpi.com]

- 13. Integrated Analysis of Acetyl-CoA and Histone Modification via Mass Spectrometry to Investigate Metabolically Driven Acetylation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. teachmephysiology.com [teachmephysiology.com]

- 15. raybiotech.com [raybiotech.com]

- 16. m.youtube.com [m.youtube.com]

- 17. Biochemistry, Fatty Acid Oxidation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. news-medical.net [news-medical.net]

- 21. Citrate synthase - Wikipedia [en.wikipedia.org]

- 22. annualreviews.org [annualreviews.org]

- 23. Citrate Synthase - Proteopedia, life in 3D [proteopedia.org]

- 24. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 25. jackwestin.com [jackwestin.com]

- 26. Fatty acid synthesis - Wikipedia [en.wikipedia.org]

- 27. Difference Between Acyl-CoA and Acetyl-CoA in Metabolism - Creative Proteomics [creative-proteomics.com]

- 28. Acetyl-CoA - Wikipedia [en.wikipedia.org]

- 29. researchgate.net [researchgate.net]

- 30. Acetyl-CoA Carboxylase Regulates Global Histone Acetylation - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Acetyl-CoA synthetase regulates histone acetylation and hippocampal memory [ideas.repec.org]

- 32. Research Portal [iro.uiowa.edu]

- 33. Multi-Method Quantification of Acetyl-Coenzyme A and Further Acyl-Coenzyme A Species in Normal and Ischemic Rat Liver - PMC [pmc.ncbi.nlm.nih.gov]

- 34. Assays of pyruvate dehydrogenase complex and pyruvate carboxylase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 35. biocompare.com [biocompare.com]

- 36. cmbe.engr.uga.edu [cmbe.engr.uga.edu]

An In-depth Technical Guide to Acetyl-CoA Synthesis Pathways in Mammalian Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetyl-Coenzyme A (Acetyl-CoA) stands as a pivotal metabolite at the crossroads of cellular metabolism in mammalian cells. It is the primary node for the catabolism of carbohydrates, fatty acids, and amino acids, and serves as the fundamental two-carbon donor for the biosynthesis of a vast array of critical molecules, including fatty acids, cholesterol, and ketone bodies.[1][2] Furthermore, the availability of acetyl-CoA in distinct subcellular compartments—primarily the mitochondria and the cytosol—plays a crucial role in regulating cellular energy status and gene expression through protein acetylation, including that of histones. This technical guide provides a comprehensive overview of the core pathways responsible for acetyl-CoA synthesis in mammalian cells, detailing the enzymatic reactions, cellular locations, and regulatory mechanisms. It is designed to be a valuable resource for researchers, scientists, and drug development professionals engaged in the study of metabolic pathways and the discovery of novel therapeutic agents.

Core Acetyl-CoA Synthesis Pathways

Mammalian cells utilize several distinct pathways to generate acetyl-CoA, each with its specific subcellular localization and primary substrate. The major pathways are:

-

Pyruvate (B1213749) Dehydrogenase Complex (PDC): Located in the mitochondrial matrix, the PDC links glycolysis to the tricarboxylic acid (TCA) cycle by converting pyruvate, the end-product of glycolysis, into acetyl-CoA.[2]

-

ATP-Citrate Lyase (ACLY): This cytosolic enzyme is a key player in converting glucose-derived carbon into cytosolic acetyl-CoA, which is essential for de novo lipogenesis and cholesterogenesis.[3]

-

Acetyl-CoA Synthetase (ACS): These enzymes, found in both the cytosol and mitochondria, directly activate acetate (B1210297) to form acetyl-CoA.

-

Fatty Acid β-Oxidation: This catabolic process, occurring primarily in the mitochondria, breaks down fatty acids into acetyl-CoA units, providing a major source of energy, particularly during fasting states.

-

Amino Acid Catabolism: The carbon skeletons of several amino acids can be degraded to yield acetyl-CoA or its precursors.[1]

-

Ketone Body Degradation: In extrahepatic tissues, ketone bodies produced by the liver during periods of prolonged fasting or carbohydrate restriction can be converted back to acetyl-CoA to be used as an energy source.

Quantitative Data on Acetyl-CoA Synthesis Pathways

The following tables summarize key quantitative data related to the enzymes and fluxes of the major acetyl-CoA synthesis pathways. These values can vary depending on the cell type, tissue, and metabolic state.

Table 1: Kinetic Parameters of Key Enzymes in Acetyl-CoA Synthesis

| Enzyme | Substrate | Apparent Km (µM) | Vmax (nmol/min/mg protein) | Tissue/Cell Type |

| Pyruvate Dehydrogenase Complex (PDC) | Pyruvate | 46[4] | - | Ehrlich ascites tumor cells |

| NAD+ | 110[4] | - | Ehrlich ascites tumor cells | |

| Coenzyme A | 36[4] | - | Ehrlich ascites tumor cells | |

| ATP-Citrate Lyase (ACLY) | Citrate (B86180) | 4 ± 2[5] | - | Purified human ACLY |

| Coenzyme A | 4 ± 2[5] | - | Purified human ACLY | |

| ATP | 47 ± 17[5] | - | Purified human ACLY | |

| Acetyl-CoA Synthetase (ACSS2) | Acetate | ~200-800 | - | Various |

Note: Vmax values are highly dependent on the purification level of the enzyme and assay conditions and are therefore often not directly comparable between studies.

Table 2: Contribution of Different Substrates to the Lipogenic Acetyl-CoA Pool

| Substrate | Contribution to Lipogenic Acetyl-CoA Pool (%) | Cell Type |

| Leucine | ~30%[6] | Adipocytes |

| Isoleucine | >25%[7] | 3T3-L1 Adipocytes |

| Leucine and Isoleucine | ~30%[8] | Differentiated Adipocytes |

Table 3: Fatty Acid Oxidation Rates in Different Tissues under Hypoxia

| Tissue | Condition | Palmitate Oxidation Rate (% of Normoxia) |

| Cardiac Muscle | 1 day hypoxia | ~30%[9] |

| 7 days hypoxia | ~30%[9] | |

| Skeletal Muscle | 1 day hypoxia | ~30%[9] |

| 7 days hypoxia | ~30%[9] |

Signaling Pathway and Experimental Workflow Diagrams

Acetyl-CoA Synthesis Pathways Overview

Overview of the major pathways for Acetyl-CoA synthesis in mammalian cells.

Pyruvate Dehydrogenase Complex (PDC) Regulation

Regulation of the Pyruvate Dehydrogenase Complex (PDC) by phosphorylation and allosteric effectors.

Experimental Protocols

Subcellular Fractionation for Mitochondria and Cytosol Isolation

This protocol is adapted from commercially available kits and common laboratory procedures to isolate mitochondrial and cytosolic fractions from cultured mammalian cells.[10][11][12]

Materials:

-

Cell pellet (from ~5 x 107 cells)

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

Cytosol Extraction Buffer (e.g., 250 mM sucrose, 20 mM HEPES-KOH pH 7.5, 10 mM KCl, 1.5 mM MgCl2, 1 mM EDTA, 1 mM EGTA, with freshly added protease and phosphatase inhibitors)

-

Mitochondria Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% Triton X-100, with freshly added protease and phosphatase inhibitors)

-

Dounce homogenizer with a tight-fitting pestle

-

Microcentrifuge

-

Protein assay reagent (e.g., BCA or Bradford)

Procedure:

-

Cell Harvesting: Harvest cells by centrifugation at 600 x g for 5 minutes at 4°C.

-

Washing: Wash the cell pellet with 10 mL of ice-cold PBS and centrifuge again at 600 x g for 5 minutes at 4°C. Discard the supernatant.

-

Cell Lysis: Resuspend the cell pellet in 1 mL of ice-cold Cytosol Extraction Buffer. Incubate on ice for 10-15 minutes.

-

Homogenization: Transfer the cell suspension to a pre-chilled Dounce homogenizer. Homogenize with 30-50 strokes of the pestle on ice. Check for cell lysis under a microscope.

-

Initial Centrifugation: Transfer the homogenate to a microcentrifuge tube and centrifuge at 700-1,000 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.

-

Cytosol and Mitochondria Separation: Carefully transfer the supernatant to a new pre-chilled microcentrifuge tube. Centrifuge at 10,000 x g for 30 minutes at 4°C.

-

Cytosolic Fraction: The resulting supernatant is the cytosolic fraction. Carefully collect it and store at -80°C.

-

Mitochondrial Fraction: The pellet contains the mitochondria. Resuspend the pellet in Mitochondria Lysis Buffer for subsequent analysis or in a suitable storage buffer.

-

Protein Quantification: Determine the protein concentration of both the cytosolic and mitochondrial fractions.

Quantification of Acetyl-CoA by HPLC

This protocol provides a general framework for the quantification of acetyl-CoA using High-Performance Liquid Chromatography (HPLC) with UV detection.[13][14]

Materials:

-

Cell or tissue sample

-

Perchloric acid (PCA), 5% (w/v)

-

Dithiothreitol (DTT)

-

Potassium carbonate (K2CO3)

-

HPLC system with a UV detector

-

C18 reverse-phase column

-

Mobile phase A (e.g., 100 mM sodium phosphate (B84403), pH 4.9)

-

Mobile phase B (e.g., 100 mM sodium phosphate, pH 4.9, with 25% methanol)

-

Acetyl-CoA standard

Procedure:

-

Sample Extraction: Homogenize frozen tissue or cell pellets in ice-cold 5% PCA containing 50 µM DTT. Incubate on ice for 15 minutes.

-

Deproteinization: Centrifuge the homogenate at 14,000 x g for 10 minutes at 4°C.

-

Neutralization: Carefully transfer the supernatant to a new tube and neutralize with K2CO3.

-

Centrifugation: Centrifuge at 14,000 x g for 5 minutes at 4°C to remove the potassium perchlorate (B79767) precipitate.

-

HPLC Analysis:

-

Inject the supernatant onto the C18 column.

-

Use a gradient elution with mobile phases A and B to separate acetyl-CoA.

-

Detect acetyl-CoA by its absorbance at 254 nm.

-

-

Quantification: Create a standard curve using known concentrations of acetyl-CoA to quantify the amount in the samples.

Pyruvate Dehydrogenase (PDC) Activity Assay

This is a coupled enzymatic assay to measure the activity of the Pyruvate Dehydrogenase Complex.[15][16][17][18][19]

Materials:

-

Isolated mitochondria or cell lysate

-

Assay Buffer (e.g., 50 mM potassium phosphate buffer, pH 7.5, 1 mM MgCl2)

-

Thiamine pyrophosphate (TPP)

-

Coenzyme A (CoA)

-

NAD+

-

Pyruvate

-

Citrate synthase

-

DTNB (5,5'-dithiobis-(2-nitrobenzoic acid))

-

Spectrophotometer capable of reading absorbance at 412 nm

Procedure:

-

Reaction Mixture Preparation: In a microcuvette, prepare a reaction mixture containing Assay Buffer, TPP, CoA, NAD+, and DTNB.

-

Sample Addition: Add the mitochondrial preparation or cell lysate to the reaction mixture and incubate for a few minutes at 30°C to allow for temperature equilibration.

-

Reaction Initiation: Initiate the reaction by adding pyruvate.

-

Measurement: Immediately monitor the increase in absorbance at 412 nm over time. The increase in absorbance is due to the reaction of the free CoA produced by citrate synthase with DTNB.

-

Calculation: The rate of the reaction is proportional to the PDC activity. Calculate the specific activity based on the protein concentration of the sample.

ATP-Citrate Lyase (ACLY) Activity Assay

This protocol describes a direct, non-radioactive assay for ACLY activity using a commercially available kit that measures ADP production.[20][21]

Materials:

-

Cytosolic fraction

-

ACLY Assay Kit (e.g., from BPS Bioscience) containing:

-

ACLY assay buffer

-

ATP

-

Sodium Citrate

-

Coenzyme A

-

ADP-Glo™ Kinase Assay reagents

-

-

Luminometer

Procedure:

-

Master Mixture Preparation: Prepare a master mixture containing ACLY assay buffer, ATP, Coenzyme A, and Sodium Citrate.

-

Reaction Setup: Add the master mixture to the wells of a 96-well plate. Add the cytosolic fraction to the appropriate wells. Include a blank control without the enzyme.

-

Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

ADP Detection: Add the ADP-Glo™ reagent to each well to stop the enzymatic reaction and deplete the remaining ATP.

-

Kinase Reaction: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Measurement: Measure the luminescence using a plate-reading luminometer. The luminescent signal is proportional to the amount of ADP produced and thus to the ACLY activity.

Conclusion

The synthesis of acetyl-CoA is a fundamental process in mammalian cell metabolism, with distinct pathways operating in different subcellular compartments to fulfill diverse physiological needs. The intricate regulation of these pathways ensures that the production of acetyl-CoA is tightly coupled to the cell's energetic and biosynthetic demands. A thorough understanding of these pathways and the ability to accurately measure their activity and the resulting acetyl-CoA pools are essential for researchers in academia and the pharmaceutical industry. The technical information, quantitative data, and detailed protocols provided in this guide are intended to facilitate further research into the fascinating and critically important roles of acetyl-CoA in health and disease.

References

- 1. Acetyl-CoA - Wikipedia [en.wikipedia.org]

- 2. Acetyl-CoA and the Regulation of Metabolism: Mechanisms and Consequences - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Acetate Revisited: A Key Biomolecule at the Nexus of Metabolism, Epigenetics and Oncogenesis—Part 1: Acetyl-CoA, Acetogenesis and Acyl-CoA Short-Chain Synthetases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Kinetic and regulatory properties of pyruvate dehydrogenase from Ehrlich ascites tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Amino Acid Catabolism: An Overlooked Area of Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Catabolism of Branched Chain Amino Acids Contributes Significantly to Synthesis of Odd-Chain and Even-Chain Fatty Acids in 3T3-L1 Adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Tissue-specific changes in fatty acid oxidation in hypoxic heart and skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 10. assaygenie.com [assaygenie.com]

- 11. Subcellular fractionation protocol [abcam.com]

- 12. resources.amsbio.com [resources.amsbio.com]

- 13. Determination of Coenzyme A and Acetyl-Coenzyme A in Biological Samples Using HPLC with UV Detection [ouci.dntb.gov.ua]

- 14. Determination of Coenzyme A and Acetyl-Coenzyme A in Biological Samples Using HPLC with UV Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 15. cmbe.engr.uga.edu [cmbe.engr.uga.edu]

- 16. raybiotech.com [raybiotech.com]

- 17. cellbiologics.com [cellbiologics.com]

- 18. sigmaaldrich.com [sigmaaldrich.com]

- 19. merckmillipore.com [merckmillipore.com]

- 20. bpsbioscience.com [bpsbioscience.com]

- 21. bpsbioscience.com [bpsbioscience.com]

An In-depth Technical Guide to the Core Enzymes of Acetyl-CoA Metabolism

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Acetyl-Coenzyme A (Acetyl-CoA) stands at a critical crossroads of cellular metabolism, linking the catabolism of carbohydrates, fatty acids, and amino acids to a myriad of biosynthetic and energy-generating pathways. Its main function is to deliver the acetyl group to the citric acid cycle for oxidation and energy production, but it is also a fundamental building block for the synthesis of fatty acids, cholesterol, and ketone bodies.[1][2][3] The enzymes that produce, consume, and regulate Acetyl-CoA are central to cellular homeostasis and represent key targets for therapeutic intervention in metabolic diseases, cancer, and neurodegenerative disorders. This guide provides a detailed overview of these core enzymes, quantitative kinetic data, experimental protocols for their study, and visual representations of their interconnected pathways.

The Central Hub: Acetyl-CoA Production and Distribution

Acetyl-CoA is produced in distinct subcellular compartments, primarily the mitochondria and the cytosol, from various fuel sources. The enzymatic pathways governing its synthesis are tightly regulated to match cellular energetic and biosynthetic demands.

Key Enzymes in Acetyl-CoA Synthesis

The generation of Acetyl-CoA is compartmentalized, with distinct enzymes operating in the mitochondria and cytosol to supply the molecule for different metabolic purposes.

Mitochondrial Synthesis

-

Pyruvate (B1213749) Dehydrogenase Complex (PDC): This large, multi-enzyme complex is located in the mitochondrial matrix and serves as the primary link between glycolysis and the citric acid cycle.[4] It catalyzes the irreversible oxidative decarboxylation of pyruvate to Acetyl-CoA.[4][5] The complex consists of three core enzymes: Pyruvate dehydrogenase (E1), Dihydrolipoyl transacetylase (E2), and Dihydrolipoyl dehydrogenase (E3).[5] PDC activity is tightly regulated by phosphorylation/dephosphorylation cycles, with pyruvate dehydrogenase kinase (PDK) inactivating the complex and pyruvate dehydrogenase phosphatase (PDP) activating it.[4] Product inhibition by Acetyl-CoA and NADH also plays a crucial regulatory role.[4][6]

-

Fatty Acid β-Oxidation Enzymes: In states of low glucose, the breakdown of fatty acids becomes a major source of Acetyl-CoA.[1] This process occurs in the mitochondria and involves a cycle of four key enzymes: Acyl-CoA dehydrogenase, Enoyl-CoA hydratase, 3-hydroxyacyl-CoA dehydrogenase, and Thiolase. Each round of β-oxidation shortens the fatty acyl chain by two carbons, releasing one molecule of Acetyl-CoA.[1]

Cytosolic and Nuclear Synthesis

-

ATP Citrate (B86180) Lyase (ACLY): Since Acetyl-CoA cannot readily cross the inner mitochondrial membrane, its transport to the cytosol for fatty acid and cholesterol synthesis is achieved via a citrate shuttle. Citrate is exported from the mitochondria and then cleaved by ACLY in the cytosol to generate Acetyl-CoA and oxaloacetate, a reaction that requires ATP and Coenzyme A.[7][8] ACLY is therefore a critical enzyme linking carbohydrate metabolism to lipid synthesis.[8]

-

Acetyl-CoA Synthetase (ACSS): This enzyme catalyzes the formation of Acetyl-CoA from acetate (B1210297), ATP, and Coenzyme A.[9] There are two major isoforms: ACSS1, which is mitochondrial, and ACSS2, which is found in both the cytosol and the nucleus.[7] ACSS2 is particularly important for recycling acetate produced from histone deacetylation and for providing Acetyl-CoA for histone acetylation, thereby linking metabolism directly to epigenetic regulation and gene expression.[7]

Key Enzymes in Acetyl-CoA Utilization

Once produced, Acetyl-CoA is directed into various pathways depending on the cell's metabolic state.

-

Citrate Synthase (CS): As the first and rate-limiting enzyme of the citric acid (TCA) cycle, citrate synthase catalyzes the condensation of Acetyl-CoA and oxaloacetate to form citrate.[1][10][11] This reaction commits the two-carbon acetyl group to oxidation for energy production. The enzyme is located in the mitochondrial matrix and its activity is a common marker for mitochondrial content and integrity.[10][11]

-

Acetyl-CoA Carboxylase (ACC): ACC catalyzes the irreversible carboxylation of Acetyl-CoA to form malonyl-CoA, which is the committed step in fatty acid synthesis.[3] There are two mammalian isoforms: ACC1, which is primarily cytosolic and involved in de novo fatty acid synthesis, and ACC2, which is associated with the mitochondrial outer membrane and regulates fatty acid oxidation.[3] ACC is a key regulatory point, activated by citrate and inhibited by long-chain fatty acyl-CoAs.

-

HMG-CoA Synthase (HMGCS): This enzyme catalyzes the condensation of Acetyl-CoA with acetoacetyl-CoA to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA).[12] Like ACSS, it has two major isoforms with distinct metabolic roles. The cytosolic isoform (HMGCS1) produces HMG-CoA for the mevalonate (B85504) pathway, leading to cholesterol and isoprenoid synthesis.[13] The mitochondrial isoform (HMGCS2) is a key enzyme in the synthesis of ketone bodies in the liver.[13]

Quantitative Data Summary

The kinetic properties of these enzymes are crucial for understanding their function and for the development of specific inhibitors. The Michaelis constant (Km) indicates the substrate concentration at which the enzyme operates at half its maximal velocity.

| Enzyme | Organism/Source | Substrate | Km (µM) | Reference |

| Pyruvate Dehydrogenase Complex | Ehrlich ascites tumor cells | Pyruvate | 46 | [6] |

| Coenzyme A | 36 | [6] | ||

| NAD+ | 110 | [6] | ||

| ATP Citrate Lyase (ACLY) | Human (recombinant) | Citrate | 73.8 | [14] |

| Coenzyme A | 4 | [14] | ||

| ATP | 47 | [14] | ||

| Acetyl-CoA Synthetase (ACSS) | Escherichia coli | Acetate | 200 | [15] |

| Citrate Synthase (CS) | Rat liver | Acetyl-CoA | 16 | [16][17] |

| Oxaloacetate | 2 | [16][17] | ||

| Acetyl-CoA Carboxylase (ACC) | Rat liver (CoA-activated) | Acetyl-CoA | 4 | [18][19] |

| Rat liver (control) | Acetyl-CoA | 400 | [18][19] |

Note: Kinetic values can vary significantly depending on the organism, isoform, purity of the enzyme, and assay conditions (e.g., pH, temperature, presence of activators/inhibitors).

Experimental Protocols

Accurate measurement of enzyme activity is fundamental for research and drug screening. Spectrophotometric assays are commonly employed due to their simplicity and suitability for high-throughput applications.

References

- 1. Human citrate synthase kinetic simulation to fit rapid, direct, and thiol probe coupled kinetic data - PMC [pmc.ncbi.nlm.nih.gov]

- 2. raybiotech.com [raybiotech.com]

- 3. Acetyl-CoA carboxylase - Wikipedia [en.wikipedia.org]

- 4. Pyruvate dehydrogenase complex - Wikipedia [en.wikipedia.org]

- 5. A spectrophotometric assay for measuring acetyl–coenzyme A carboxylase [ouci.dntb.gov.ua]

- 6. Kinetic and regulatory properties of pyruvate dehydrogenase from Ehrlich ascites tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A new spectrophotometric assay for citrate synthase and its use to assess the inhibitory effects of palmitoyl thioesters - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Identification of the Citrate-binding Site of Human ATP-Citrate Lyase Using X-ray Crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Acetyl-CoA synthetase - Wikipedia [en.wikipedia.org]

- 10. Citrate Synthase Assay Kit Clinisciences [clinisciences.com]

- 11. sciencellonline.com [sciencellonline.com]

- 12. Hydroxymethylglutaryl-CoA synthase - Wikipedia [en.wikipedia.org]

- 13. benchchem.com [benchchem.com]

- 14. A novel direct homogeneous assay for ATP citrate lyase - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Affinity (Km) at which acetyl-CoA synthetase - Bacteria Escherichia coli - BNID 109945 [bionumbers.hms.harvard.edu]

- 16. The kinetic properties of citrate synthase from rat liver mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. portlandpress.com [portlandpress.com]

- 18. Regulation of acetyl-coA carboxylase: properties of coA activation of acetyl-coA carboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Regulation of acetyl-coA carboxylase: properties of coA activation of acetyl-coA carboxylase - PMC [pmc.ncbi.nlm.nih.gov]

The Nexus of Lipogenesis: A Technical Guide to the Role of Acetyl-CoA in Fatty Acid Synthesis

For Immediate Release

This whitepaper provides a comprehensive examination of the critical relationship between acetyl-coenzyme A (acetyl-CoA) and the de novo synthesis of fatty acids. Intended for researchers, scientists, and professionals in drug development, this document details the core biochemical pathways, regulatory mechanisms, quantitative cellular data, and key experimental methodologies.

Executive Summary

Acetyl-CoA stands at a crucial metabolic crossroads, linking carbohydrate catabolism with anabolic pathways, most notably de novo fatty acid synthesis. This process, central to energy storage and the production of structural lipids, is tightly regulated and presents numerous targets for therapeutic intervention in metabolic diseases and oncology. This guide elucidates the journey of acetyl-CoA from its mitochondrial origins to its incorporation into fatty acid chains in the cytosol, governed by the key enzymes Acetyl-CoA Carboxylase (ACC) and Fatty Acid Synthase (FAS). We present detailed pathway diagrams, quantitative data on enzyme kinetics and metabolite concentrations, and explicit protocols for the experimental analysis of this fundamental biochemical process.

The Central Pathway: From Mitochondrial Acetyl-CoA to Cytosolic Palmitate

The synthesis of fatty acids occurs primarily in the cytosol of lipogenic tissues such as the liver and adipose tissue.[1] However, the primary substrate, acetyl-CoA, is generated mainly within the mitochondrial matrix from sources like pyruvate (B1213749) oxidation (from glycolysis) and the breakdown of amino acids.[2][3] As the inner mitochondrial membrane is impermeable to acetyl-CoA, a specialized transport mechanism, the citrate (B86180) shuttle, is employed to transfer acetyl units to the cytosol.[1][4][5][6]

Once in the cytosol, acetyl-CoA undergoes a two-step conversion into a 16-carbon saturated fatty acid, palmitate.

-

Carboxylation of Acetyl-CoA: The first committed and rate-limiting step is the ATP-dependent carboxylation of acetyl-CoA to form malonyl-CoA (B1194419).[7][8] This irreversible reaction is catalyzed by Acetyl-CoA Carboxylase (ACC) , a biotin-dependent enzyme.[9][10]

-

Chain Elongation: The subsequent elongation cycles are carried out by the multifunctional enzyme complex Fatty Acid Synthase (FAS) .[7] FAS utilizes one molecule of acetyl-CoA as a primer and seven molecules of malonyl-CoA as the two-carbon donors to synthesize palmitate. This process involves a repeating four-step sequence of condensation, reduction, dehydration, and a second reduction, with NADPH serving as the reducing agent.[6][11]

Regulation of Fatty Acid Synthesis

The pathway is meticulously regulated at the level of Acetyl-CoA Carboxylase (ACC), ensuring that fatty acid synthesis is active only when energy and carbon substrates are abundant.

-

Allosteric Regulation: ACC is allosterically activated by citrate , which signals an abundance of acetyl-CoA and ATP.[10][12] Conversely, the end-product of the pathway, palmitoyl-CoA (and other long-chain fatty acyl-CoAs), acts as a feedback inhibitor.[10]

-

Covalent Modification (Hormonal Control): The activity of ACC is also controlled by phosphorylation. The hormones insulin and glucagon have opposing effects. Insulin, released in a well-fed state, activates a phosphatase that dephosphorylates and activates ACC, promoting fatty acid synthesis.[9][12] Glucagon, released during fasting, activates AMP-activated protein kinase (AMPK), which phosphorylates and inactivates ACC.[12][13]

Quantitative Data Presentation

The efficiency and rate of fatty acid synthesis are dictated by enzyme kinetics and the cellular concentrations of key metabolites.

Table 1: Kinetic Parameters of Key Enzymes

| Enzyme | Organism/Tissue | Substrate | Km (µM) | Vmax or kcat | Reference |

| Acetyl-CoA Carboxylase (ACC) | Rat Liver | Acetyl-CoA | 4 - 400 | - | [14][15] |

| Acetyl-CoA Carboxylase (ACC) | C. elegans | Acetyl-CoA | ~15 | - | [16] |

| Acetyl-CoA Carboxylase (TfAcCCase) | T. fusca YX | Acetyl-CoA | 130 ± 10 | 12.0 ± 0.3 U/mg | [9] |

| Fatty Acid Synthase (FAS) | Murine | Acetyl-CoA | 5.3 ± 0.6 | 1.1 ± 0.02 µmol/min/mg | [17] |

Note: Kinetic values can vary significantly based on the purification method, assay conditions, and the phosphorylation/polymerization state of the enzyme.

Table 2: Cellular Concentrations of Key Metabolites

| Metabolite | Cell Type/Organism | Condition | Concentration Range | Reference |

| Acetyl-CoA | E. coli K12 | Aerobic, glucose | 20 - 600 µM | [18] |

| Malonyl-CoA | E. coli K12 | Aerobic, glucose | 4 - 90 µM | [18] |

| Malonyl-CoA | Rat Hepatocytes | Fed state | 1 - 6 nmol/g wet weight | [19] |

| Acetyl-CoA | Rat Liver | Normal | 50 - 100 nmol/g wet weight | [20] |

Experimental Protocols

Accurate quantification of enzyme activity and metabolite levels is crucial for studying fatty acid synthesis. Below are summarized protocols for key assays.

Protocol: Spectrophotometric Assay for Acetyl-CoA Carboxylase (ACC) Activity

This continuous assay couples the production of malonyl-CoA to its subsequent reduction by a recombinant malonyl-CoA reductase, which consumes NADPH. The rate of NADPH oxidation is monitored by the decrease in absorbance at 340 or 365 nm.[4][5][21]

Principle: ACC: Acetyl-CoA + HCO₃⁻ + ATP → Malonyl-CoA + ADP + Pi MCR: Malonyl-CoA + 2 NADPH + 2 H⁺ → 3-Hydroxypropionate + 2 NADP⁺ + CoA

Materials:

-

UV-Visible Spectrophotometer and UV-transparent cuvettes

-

Reaction Buffer (e.g., 100-200 mM MOPS or Potassium Phosphate, pH 7.8)

-

Reagents: MgCl₂, ATP, KHCO₃, NADPH, Acetyl-CoA

-

Coupling Enzyme: Purified recombinant Malonyl-CoA Reductase (MCR)

-

Sample: Cell extract or purified ACC enzyme

Procedure:

-

Prepare a reaction mixture in a cuvette containing reaction buffer, MgCl₂, ATP, KHCO₃, NADPH, and MCR.

-

Add the enzyme sample (cell extract or purified ACC) to the mixture.

-

Equilibrate the reaction at the desired temperature (e.g., 37°C).

-

Measure the background rate of NADPH oxidation by monitoring the absorbance at 365 nm over time.

-

Initiate the primary reaction by adding the substrate, Acetyl-CoA, and mix quickly.

-

Continuously monitor the decrease in absorbance at 365 nm.

-

Calculate the specific activity by subtracting the background rate from the reaction rate and using the molar extinction coefficient of NADPH.

Protocol: Fatty Acid Synthase (FAS) Activity Assay

FAS activity is commonly measured by monitoring the consumption of the co-substrate NADPH at 340 nm.[13]

Principle: Acetyl-CoA + 7 Malonyl-CoA + 14 NADPH + 14 H⁺ → Palmitate + 7 CO₂ + 8 CoA + 14 NADP⁺ + 6 H₂O

Materials:

-

UV-Visible Spectrophotometer

-

Reaction Buffer (e.g., 100 mM Potassium Phosphate, pH 6.5)

-

Reagents: EDTA, Cysteine, Acetyl-CoA, Malonyl-CoA, NADPH

-

Sample: Cell extract or purified FAS enzyme

Procedure:

-

Prepare a reaction buffer containing all components except malonyl-CoA.

-

Add the protein extract or purified FAS to the reaction mixture in a 96-well plate or cuvette.

-

Measure the background absorbance at 340 nm at 37°C for several minutes to determine any non-specific NADPH oxidation.

-

Initiate the reaction by adding malonyl-CoA to each well.

-

Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals (e.g., every minute) for 15-30 minutes.

-

Calculate the rate of NADPH consumption from the linear portion of the curve, subtracting the background rate.

-

Determine the specific activity based on the protein concentration and the molar extinction coefficient of NADPH.

Protocol: Quantification of Cellular Acetyl-CoA by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides the most sensitive and specific method for quantifying cellular acyl-CoAs.[2][20][22]

Materials:

-

LC-MS/MS system (e.g., Triple Quadrupole or High-Resolution Orbitrap)

-

C18 Reverse-Phase HPLC Column

-

Extraction Solvents (e.g., Methanol, Acetonitrile)

-

Stable Isotope-Labeled Internal Standard (e.g., ¹³C-Acetyl-CoA)

-

Cell culture plates, scrapers, centrifuge

Procedure:

-

Cell Lysis and Extraction:

-

Wash cultured cells with ice-cold PBS.

-

Immediately add ice-cold extraction solvent (e.g., methanol) containing a known amount of the internal standard to the plate.

-

Incubate at -80°C to quench metabolism and lyse cells.

-

Scrape the cell lysate and centrifuge at high speed at 4°C.

-

-

Sample Preparation:

-

Transfer the supernatant to a new tube and evaporate to dryness under vacuum.

-

Reconstitute the dried pellet in a solvent suitable for LC-MS/MS analysis (e.g., methanol/water).

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample onto the LC-MS/MS system.

-

Separate acyl-CoAs using a reverse-phase column with a gradient of mobile phases (e.g., ammonium (B1175870) acetate (B1210297) in water and acetonitrile).

-

Detect and quantify acetyl-CoA using Multiple Reaction Monitoring (MRM) in positive ion mode, monitoring specific precursor-to-product ion transitions for both the analyte and the internal standard.

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of acetyl-CoA.

-

Calculate the concentration of acetyl-CoA in the sample by comparing its peak area ratio to the internal standard against the standard curve.

-

Conclusion

The conversion of acetyl-CoA to fatty acids is a cornerstone of cellular energy metabolism and biosynthetic processes. The central enzymes, ACC and FAS, are subject to complex regulatory networks that ensure tight control over lipid homeostasis. The quantitative data and experimental protocols provided in this guide offer a robust framework for researchers investigating this pathway. A thorough understanding of the relationship between acetyl-CoA and fatty acid synthesis is paramount for developing novel therapeutic strategies targeting metabolic disorders, including obesity, type 2 diabetes, and cancer.

References

- 1. A Simple and Direct Assay for Monitoring Fatty Acid Synthase Activity and Product-Specificity by High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Integrated Analysis of Acetyl-CoA and Histone Modification via Mass Spectrometry to Investigate Metabolically Driven Acetylation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CheKine™ Micro Fatty Acid Synthetase(FAS) Activity Assay Kit - Abbkine – Antibodies, proteins, biochemicals, assay kits for life science research [abbkine.com]

- 4. static.igem.org [static.igem.org]

- 5. A spectrophotometric assay for measuring acetyl-coenzyme A carboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Kinetic data for modeling the dynamics of the enzymes involved in animal fatty acid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Acetyl-CoA Carboxylases and Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Kinetic, Structural, and Mutational Analysis of Acyl-CoA Carboxylase From Thermobifida fusca YX [frontiersin.org]

- 10. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Kinetic data for modeling the dynamics of the enzymes involved in animal fatty acid synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]

- 13. Identification of Acetylation Sites of Fatty Acid Synthase (FASN) by Mass Spectrometry and FASN Activity Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Regulation of acetyl-coA carboxylase: properties of coA activation of acetyl-coA carboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Regulation of acetyl-coA carboxylase: properties of coA activation of acetyl-coA carboxylase - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Assessing Acetyl-Coenzyme A Carboxylase Activity and Inhibition in Caenorhabtidis elegans Using a Partially Purified Protein Extract - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The enzyme kinetics of branched‐chain fatty acid synthesis of metazoan fatty acid synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Changes in the intracellular concentration of acetyl-CoA and malonyl-CoA in relation to the carbon and energy metabolism of Escherichia coli K12 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. The role of malonyl-coa in the coordination of fatty acid synthesis and oxidation in isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Multi-Method Quantification of Acetyl-Coenzyme A and Further Acyl-Coenzyme A Species in Normal and Ischemic Rat Liver - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Transport of Acetyl-CoA from Mitochondria to Cytosol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetyl-Coenzyme A (Acetyl-CoA) is a central metabolite in cellular metabolism, participating in a myriad of biochemical pathways. Its compartmentalization between the mitochondria and cytosol is crucial for the regulation of distinct metabolic processes. While acetyl-CoA is primarily produced within the mitochondria through pyruvate (B1213749) oxidation and fatty acid β-oxidation, it is indispensable in the cytosol as the fundamental building block for de novo fatty acid and cholesterol biosynthesis. The inner mitochondrial membrane is impermeable to acetyl-CoA, necessitating a specialized transport mechanism to shuttle acetyl units to the cytosol. This technical guide provides a comprehensive overview of the primary pathway for this transport, the citrate (B86180) shuttle, detailing the key enzymes, their kinetics, and relevant experimental protocols for its investigation. This document is intended to be a valuable resource for researchers in metabolic diseases and drug development targeting these pathways.

The Citrate Shuttle: The Principal Mechanism for Acetyl-CoA Transport

The predominant mechanism for the translocation of acetyl-CoA from the mitochondrial matrix to the cytosol is the citrate shuttle , also known as the citrate-malate-pyruvate shuttle.[1][2] This elegant pathway circumvents the impermeability of the inner mitochondrial membrane to acetyl-CoA by utilizing citrate as a carrier molecule. The shuttle involves a series of enzymatic reactions and transport steps occurring in both the mitochondrial and cytosolic compartments.

The key steps of the citrate shuttle are as follows:

-

Mitochondrial Citrate Synthesis: In the mitochondrial matrix, acetyl-CoA condenses with oxaloacetate to form citrate, a reaction catalyzed by citrate synthase .[3][4] This is the first step of the tricarboxylic acid (TCA) cycle.

-

Citrate Export: When mitochondrial ATP levels are high, isocitrate dehydrogenase is inhibited, leading to an accumulation of citrate. This excess citrate is then transported across the inner mitochondrial membrane into the cytosol by the tricarboxylate carrier protein (also known as the citrate transport protein), in exchange for a cytosolic dicarboxylate, typically malate (B86768).[5][6]

-

Cytosolic Acetyl-CoA Regeneration: In the cytosol, citrate is cleaved by ATP-citrate lyase (ACLY) in an ATP-dependent reaction, yielding acetyl-CoA and oxaloacetate.[7] This step makes acetyl-CoA available for cytosolic biosynthetic pathways.

-

Recycling of Oxaloacetate: The newly formed cytosolic oxaloacetate is then reduced to malate by cytosolic malate dehydrogenase (cMDH) , a reaction that oxidizes NADH to NAD+.

-

Malate Transport and Regeneration of Mitochondrial Oxaloacetate: Malate can then follow two main routes:

-

It can be transported back into the mitochondrial matrix via the dicarboxylate carrier in exchange for phosphate (B84403) or via the tricarboxylate carrier in exchange for citrate. Inside the matrix, it is re-oxidized to oxaloacetate by mitochondrial malate dehydrogenase (mMDH) , replenishing the TCA cycle intermediate.

-

Alternatively, cytosolic malate can be oxidatively decarboxylated by malic enzyme to produce pyruvate, generating NADPH in the process. Pyruvate can then readily enter the mitochondria and be converted back to oxaloacetate by pyruvate carboxylase, completing the cycle.

-

Mandatory Visualization 1: The Citrate Shuttle Pathway

References

- 1. sketchviz.com [sketchviz.com]

- 2. Citrate–malate shuttle - Wikipedia [en.wikipedia.org]

- 3. The kinetic properties of citrate synthase from rat liver mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The kinetic properties of citrate synthase from rat liver mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Tricarboxylate transport protein, mitochondrial - Wikipedia [en.wikipedia.org]

- 6. Multiple roles played by the mitochondrial citrate carrier in cellular metabolism and physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rrml.ro [rrml.ro]

The Linchpin of Epigenetic Regulation: A Technical Guide to the Central Role of Acetyl-CoA in Histone Acetylation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of acetyl-coenzyme A (Acetyl-CoA) as the sole acetyl group donor for histone acetylation, a pivotal epigenetic modification that governs gene expression. A comprehensive understanding of the metabolic pathways that generate and deliver Acetyl-CoA to the nucleus is paramount for researchers and drug development professionals targeting epigenetic mechanisms in various diseases, including cancer and metabolic disorders. This document provides a detailed overview of Acetyl-CoA metabolism, its direct impact on histone acetylation, and methodologies for its study, presented with the technical depth required for advanced research and development.

Introduction: Histone Acetylation as a Key Regulator of Gene Expression

Histone proteins, the primary protein components of chromatin, are subject to a variety of post-translational modifications that collectively form an "epigenetic code" read by the cellular machinery to regulate gene expression. Among these, the acetylation of lysine (B10760008) residues on the N-terminal tails of histone proteins is one of the most well-characterized and dynamic modifications. This process is catalyzed by a class of enzymes known as histone acetyltransferases (HATs).

The addition of an acetyl group to a lysine residue neutralizes its positive charge, thereby weakening the electrostatic interaction between the histone tail and the negatively charged DNA backbone. This "loosening" of the chromatin structure, transitioning it from a condensed, transcriptionally silent state (heterochromatin) to a more open, accessible state (euchromatin), facilitates the binding of transcription factors and the recruitment of the transcriptional machinery, ultimately leading to gene activation.[1][2] Conversely, histone deacetylases (HDACs) remove these acetyl groups, leading to chromatin condensation and gene repression. The delicate balance between HAT and HDAC activity is crucial for normal cellular function, and its dysregulation is a hallmark of numerous diseases.[3]

Acetyl-CoA: The Essential Substrate for Histone Acetyltransferases

Histone acetyltransferases utilize Acetyl-CoA as the exclusive donor of the acetyl group that is transferred to histone lysine residues.[1] This positions Acetyl-CoA as a critical metabolic sensor that directly links the metabolic state of the cell to the epigenetic landscape and, consequently, to the regulation of gene expression. The availability of nuclear Acetyl-CoA can therefore be a rate-limiting factor for histone acetylation.

The Michaelis constant (Km) of most HATs for Acetyl-CoA falls within the physiological range of cellular Acetyl-CoA concentrations, suggesting that fluctuations in the levels of this metabolite can directly impact the rate of histone acetylation.[4][5]

The Metabolic Pathways Fueling Nuclear Acetyl-CoA

The generation and compartmentalization of Acetyl-CoA are tightly regulated processes. Since Acetyl-CoA cannot freely diffuse across the mitochondrial and nuclear membranes, dedicated pathways have evolved to ensure a sufficient supply of this critical substrate within the nucleus for histone acetylation.

The Citrate-Malate-Pyruvate Shuttle: The Primary Source of Nuclear Acetyl-CoA

Under nutrient-replete conditions, the majority of nucleocytoplasmic Acetyl-CoA is derived from glucose through a series of metabolic conversions. Glucose is first metabolized to pyruvate (B1213749) in the cytoplasm via glycolysis. Pyruvate then enters the mitochondria and is converted to Acetyl-CoA by the pyruvate dehydrogenase (PDH) complex. This mitochondrial Acetyl-CoA condenses with oxaloacetate to form citrate (B86180), the first step of the tricarboxylic acid (TCA) cycle.

When cellular energy levels are high, citrate can be exported from the mitochondria to the cytoplasm via the mitochondrial citrate carrier (SLC25A1). In the cytoplasm, ATP-citrate lyase (ACLY) catalyzes the conversion of citrate and Coenzyme A into Acetyl-CoA and oxaloacetate.[6][7][8] This cytoplasmic Acetyl-CoA can then enter the nucleus through nuclear pore complexes to be utilized by HATs.[9]

Acetyl-CoA Synthetase 2 (ACSS2): A Key Player Under Metabolic Stress

Under conditions of metabolic stress, such as hypoxia or nutrient limitation, an alternative pathway for Acetyl-CoA synthesis becomes prominent. Acetyl-CoA synthetase 2 (ACSS2) is a cytosolic and nuclear enzyme that can directly convert acetate (B1210297) into Acetyl-CoA.[10][11] This acetate can be derived from exogenous sources or recycled from the deacetylation of histones by HDACs.[12] Notably, ACSS2 can be recruited to chromatin, where it locally produces Acetyl-CoA to facilitate histone acetylation and the expression of specific genes.[10][11]

Other Contributing Pathways

While the citrate shuttle and ACSS2 are the major contributors to the nuclear Acetyl-CoA pool, other pathways can also play a role. The carnitine shuttle, traditionally known for its role in fatty acid transport into the mitochondria, has been shown to facilitate the transport of acetyl groups from the mitochondria to the cytoplasm and nucleus in the form of acetylcarnitine.[13][14][15] Nuclear carnitine acetyltransferase (CrAT) can then convert acetylcarnitine back to Acetyl-CoA.[15] Additionally, under certain conditions, the pyruvate dehydrogenase complex itself has been observed to translocate to the nucleus and locally produce Acetyl-CoA.[12]

Quantitative Insights into Acetyl-CoA and Histone Acetylation

The following tables summarize key quantitative data related to Acetyl-CoA metabolism and its impact on histone acetylation.

Table 1: Kinetic Parameters of Histone Acetyltransferases for Acetyl-CoA

| HAT Family | Enzyme | Km for Acetyl-CoA (μM) | Reference(s) |

| GNAT | Gcn5 | 0.9 ± 0.3 | [14] |

| p300/CBP | p300 | ~1-10 | [5] |

| MYST | Esa1 | Not explicitly found | |

| Note: | \multicolumn{3}{l | }{The Km values indicate a high affinity of HATs for Acetyl-CoA, suggesting their activity is sensitive to physiological fluctuations in its concentration.} |

Table 2: Impact of Altered Acetyl-CoA Metabolism on Histone Acetylation

| Condition/Cell Type | Change in Acetyl-CoA Source/Level | Observed Effect on Histone Acetylation | Reference(s) |

| Hypoxic Cancer Cells | Decreased glucose-derived Acetyl-CoA, increased reliance on acetate | Maintained global histone acetylation | [10][16] |

| ACLY Inhibition | Reduced cytoplasmic Acetyl-CoA from citrate | Decreased global histone acetylation | [6][7] |

| ACSS2 Knockdown | Reduced nuclear Acetyl-CoA from acetate | Decreased histone acetylation at specific gene loci | [10][11] |

| High Glucose | Increased nuclear ACLY and Acetyl-CoA | Hyperacetylation of histones H3K9/14 and H3K18 | [17] |

| Metformin Treatment (in cancer-prone cells) | Reduced mitochondrial Acetyl-CoA production | Altered histone acetylation status | [18] |

Experimental Protocols for Studying Acetyl-CoA and Histone Acetylation

A variety of robust experimental techniques are available to researchers for the quantitative analysis of Acetyl-CoA levels and the extent of histone acetylation.

Quantification of Nuclear Acetyl-CoA by Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is the gold standard for the accurate quantification of small molecules like Acetyl-CoA from cellular extracts.

Methodology:

-

Nuclear Isolation: Isolate nuclei from cultured cells or tissues using a dounce homogenizer or a commercially available nuclear extraction kit. Ensure all steps are performed on ice to minimize metabolic activity.

-

Metabolite Extraction: Resuspend the isolated nuclei in a cold extraction buffer, typically containing a high percentage of organic solvent (e.g., 80% methanol) to precipitate proteins and quench enzymatic reactions. Include an internal standard (e.g., 13C-labeled Acetyl-CoA) for accurate quantification.

-

Sample Preparation: Centrifuge the extract to pellet the protein precipitate. Collect the supernatant containing the metabolites and dry it under a vacuum.

-

LC-MS Analysis: Reconstitute the dried metabolites in a suitable solvent for LC-MS analysis. Separate the metabolites using a C18 reverse-phase column and detect Acetyl-CoA using a mass spectrometer in multiple reaction monitoring (MRM) mode.

-

Data Analysis: Quantify the amount of Acetyl-CoA by comparing the peak area of the endogenous Acetyl-CoA to that of the internal standard.